molecular formula C9H14N2O2 B009800 4-amino-6-(2-aminopropyl)benzene-1,3-diol CAS No. 106868-44-4

4-amino-6-(2-aminopropyl)benzene-1,3-diol

Cat. No.: B009800
CAS No.: 106868-44-4
M. Wt: 182.22 g/mol
InChI Key: PSMUOMKJPAJKEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of 4-amino-6-(2-aminopropyl)benzene-1,3-diol as a starting material . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is unique in its selective neurotoxic effects on central noradrenergic neurons, making it a valuable tool in neurochemical research .

Properties

CAS No.

106868-44-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-6-(2-aminopropyl)benzene-1,3-diol

InChI

InChI=1S/C9H14N2O2/c1-5(10)2-6-3-7(11)9(13)4-8(6)12/h3-5,12-13H,2,10-11H2,1H3

InChI Key

PSMUOMKJPAJKEZ-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1O)O)N)N

Canonical SMILES

CC(CC1=CC(=C(C=C1O)O)N)N

Synonyms

5-ADMP
5-amino-2,4-dihydroxy-alpha-methylphenylethylamine

Origin of Product

United States

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